molecular formula C16H18F3N3O3S B6424696 4-(1-methyl-1H-pyrazol-3-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine CAS No. 2034459-94-2

4-(1-methyl-1H-pyrazol-3-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine

Cat. No. B6424696
CAS RN: 2034459-94-2
M. Wt: 389.4 g/mol
InChI Key: GBXMCFDMIKJNRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-methyl-1H-pyrazol-3-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine, also known as 4-Methyl-1-Piperazinyl-1-Trifluoromethoxybenzenesulfonyl, is a synthetic compound that has been used in a variety of laboratory experiments and clinical studies. It is a member of the piperidine class of compounds, and it can be used as a substrate, inhibitor, or activator in various biochemical and physiological processes.

Scientific Research Applications

4-(1-methyl-1H-pyrazol-3-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidineiperazinyl-1-Trifluoromethoxybenzenesulfonyl has been used in a variety of scientific research applications. It has been used as a substrate, inhibitor, or activator in various biochemical and physiological processes, including the inhibition of the enzyme acetylcholinesterase, the inhibition of the enzyme monoamine oxidase, and the inhibition of the enzyme tyrosine hydroxylase. Additionally, it has been used in studies of the effects of various drugs on the central nervous system, as well as in studies of the effects of various drugs on the cardiovascular system.

Mechanism of Action

4-(1-methyl-1H-pyrazol-3-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidineiperazinyl-1-Trifluoromethoxybenzenesulfonyl acts as a substrate, inhibitor, or activator in various biochemical and physiological processes. As a substrate, it binds to and activates enzymes, allowing for the catalyzation of reactions. As an inhibitor, it binds to and blocks enzymes, preventing the catalyzation of reactions. As an activator, it binds to and activates enzymes, allowing for the catalyzation of reactions.
Biochemical and Physiological Effects
4-(1-methyl-1H-pyrazol-3-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidineiperazinyl-1-Trifluoromethoxybenzenesulfonyl has a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitters serotonin, norepinephrine, and dopamine. Additionally, it has been shown to inhibit the enzyme tyrosine hydroxylase, which is involved in the synthesis of the neurotransmitter dopamine.

Advantages and Limitations for Lab Experiments

4-(1-methyl-1H-pyrazol-3-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidineiperazinyl-1-Trifluoromethoxybenzenesulfonyl has several advantages and limitations for laboratory experiments. One advantage is that it is easy to synthesize, making it a convenient compound for use in a variety of experiments. Additionally, it is relatively stable, making it suitable for use in long-term experiments. However, it is also relatively expensive, making it less suitable for use in large-scale experiments.

Future Directions

There are a variety of potential future directions for 4-(1-methyl-1H-pyrazol-3-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidineiperazinyl-1-Trifluoromethoxybenzenesulfonyl. One potential direction is to investigate its potential use in the treatment of neurological conditions such as Alzheimer’s disease and Parkinson’s disease. Additionally, it could be used to study the effects of various drugs on the central nervous system and the cardiovascular system. Finally, it could be used to study the effects of various drugs on the immune system.

Synthesis Methods

4-(1-methyl-1H-pyrazol-3-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidineiperazinyl-1-Trifluoromethoxybenzenesulfonyl is synthesized using a three-step process. The first step involves the reaction of 4-methyl-1H-pyrazole-3-carboxylic acid with 1-bromo-4-trifluoromethoxybenzene in the presence of a base such as sodium hydroxide to produce 4-methyl-1H-pyrazole-3-carboxylic acid 1-bromo-4-trifluoromethoxybenzene sulfonate. The second step involves the reaction of the sulfonate with 1-methyl-1H-piperazine to produce 4-methyl-1H-pyrazol-3-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine. The final step involves the removal of the sulfonate group using hydrochloric acid to produce the desired compound.

properties

IUPAC Name

4-(1-methylpyrazol-3-yl)-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O3S/c1-21-9-8-15(20-21)12-6-10-22(11-7-12)26(23,24)14-4-2-13(3-5-14)25-16(17,18)19/h2-5,8-9,12H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBXMCFDMIKJNRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-methyl-1H-pyrazol-3-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine

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